Thermodynamic and Physicochemical Profiling of (2S)-4-fluorobutan-2-ol: A Technical Guide for Medicinal Chemistry
Executive Summary In modern drug development, the strategic incorporation of fluorine into aliphatic scaffolds is a highly privileged tactic used to modulate metabolic stability, membrane permeability, and target binding...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, the strategic incorporation of fluorine into aliphatic scaffolds is a highly privileged tactic used to modulate metabolic stability, membrane permeability, and target binding affinity. The molecule (2S)-4-fluorobutan-2-ol represents a critical chiral building block in this domain. The substitution of a primary hydrogen with a fluorine atom at the C4 position fundamentally alters the thermodynamic landscape of the parent molecule (2-butanol). This in-depth technical guide explores the physicochemical properties of (2S)-4-fluorobutan-2-ol, focusing on the causality behind its boiling point dynamics, its conformational behavior, and the field-proven, self-validating protocols required for its accurate laboratory characterization.
Fundamental Physicochemical Properties
The physical properties of (2S)-4-fluorobutan-2-ol are dictated by its low molecular weight, its chiral secondary alcohol, and the highly electronegative terminal fluorine. Below is a consolidated physicochemical profile[1].
Property
Value
Causality / Significance
IUPAC Name
(2S)-4-fluorobutan-2-ol
Defines absolute stereochemistry at C2.
CAS Registry Number
2227891-73-6
Specific to the (2S) enantiomer (Racemate: 18804-31-4).
Understanding why a compound exhibits specific thermodynamic properties is crucial for downstream processing (e.g., distillation, solvent extraction). The boiling point of the non-fluorinated parent compound, 2-butanol, is approximately 99 °C. The introduction of the C4 fluorine elevates the boiling point of (2S)-4-fluorobutan-2-ol to 114.2 °C [2].
The Causality of the Boiling Point Shift:
Mass and London Dispersion: The substitution of hydrogen with fluorine increases the molecular mass from 74.12 g/mol to 92.11 g/mol , requiring greater thermal energy to achieve the vapor phase.
Dipole-Dipole Interactions: The C-F bond is highly polarized. While fluorine is a notoriously poor hydrogen-bond acceptor compared to oxygen, the strong permanent dipole moment of the C-F bond significantly enhances intermolecular dipole-dipole interactions in the liquid phase.
Conformational Equilibrium (IMHB): In non-polar environments or the gas phase, (2S)-4-fluorobutan-2-ol can adopt a "closed" conformation driven by Intramolecular Hydrogen Bonding (IMHB) between the C2-OH and the C4-F. This transient shielding of polar groups reduces intermolecular hydrogen bonding, which partially offsets the boiling point elevation caused by the increased mass.
Conformational equilibrium of (2S)-4-fluorobutan-2-ol and its impact on physical properties.
Experimental Workflows
To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. The following workflows detail the determination of the boiling point and lipophilicity of (2S)-4-fluorobutan-2-ol.
Protocol: Micro-Distillation and Boiling Point Validation
Because fluorinated alcohols can form azeotropes with trace moisture, standard boiling point determinations can yield artificially depressed results. This protocol utilizes a self-validating micro-distillation setup.
Step-by-Step Methodology:
Apparatus Preparation: Assemble a micro-distillation apparatus equipped with a vacuum-jacketed Vigreux column to minimize heat loss. Ensure all glassware is oven-dried (150 °C for 2 hours) to eliminate trace water.
Sample Loading: Introduce 5.0 mL of (2S)-4-fluorobutan-2-ol into the distillation flask alongside inert PTFE boiling chips to prevent superheating and bumping.
Thermal Ramping: Apply heat using a precisely controlled silicone oil bath. Ramp the temperature at a rate of 2 °C/min.
Equilibrium Monitoring: Monitor the vapor temperature at the distillation head. The boiling point is recorded only when a stable temperature plateau (± 0.2 °C) is maintained for at least 3 minutes, accompanied by a steady reflux ring. (Expected plateau: ~114.2 °C).
Self-Validation (Condensate Check): Collect the first 0.5 mL of distillate. Immediately analyze this fraction via GC-MS. If the GC-MS shows a purity of <99%, the recorded temperature is discarded as it reflects a volatile impurity fraction rather than the true boiling point of the pure compound.
Self-validating micro-distillation workflow for accurate boiling point determination.
Protocol: Lipophilicity (LogP) Determination via 19F NMR
The Causality of the Method Choice: Standard shake-flask methods for determining LogP rely on HPLC-UV to quantify the concentration of the drug in the octanol and water phases. However, aliphatic fluorinated compounds like (2S)-4-fluorobutan-2-ol completely lack a UV chromophore, rendering standard UV detection useless. To solve this, quantitative 19F NMR must be employed.
Step-by-Step Methodology:
Phase Saturation: Pre-saturate 1-octanol and D2O (deuterated water) by stirring them together vigorously for 24 hours at 25 °C. Separate the phases.
Sample Partitioning: Dissolve 10 mg of (2S)-4-fluorobutan-2-ol in 1.0 mL of the pre-saturated D2O. Add 1.0 mL of the pre-saturated 1-octanol.
Equilibration: Vortex the biphasic mixture for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.
19F NMR Acquisition: Carefully extract 0.5 mL from each phase. Add a known concentration of a fluorinated internal standard (e.g., trifluoroethanol) to both samples. Acquire quantitative 19F NMR spectra with a relaxation delay (D1) of at least 5 * T1 to ensure complete relaxation of the fluorine nuclei.
Calculation: Integrate the C4-fluorine signal against the internal standard to determine the exact molar concentration in both phases. Calculate LogP = log([Octanol]/[D2O]).
Conclusion
The physical properties of (2S)-4-fluorobutan-2-ol—specifically its boiling point of 114.2 °C and its lipophilicity—are direct manifestations of the delicate interplay between molecular mass, C-F dipole strength, and intramolecular hydrogen bonding. By employing rigorous, self-validating analytical techniques such as GC-MS-backed micro-distillation and 19F NMR, researchers can confidently leverage this chiral building block in advanced medicinal chemistry applications.
References
PubChem (National Institutes of Health). "4-Fluorobutan-2-ol | C4H9FO | CID 14594701 - PubChem." National Center for Biotechnology Information. Available at:[Link]
University of Southampton Research Repository. "Conformational energetics and lipophilicity of fluorinated aliphatic compounds." PhD Thesis, University of Southampton. Available at: [Link] (Referenced for 19F NMR LogP methodology and OH···F IMHB propensity in aliphatic alkanols).
High-Resolution NMR Characterization of (2S)-4-fluorobutan-2-ol: Conformational Dynamics and Chemical Shift Analysis
Abstract (2S)-4-fluorobutan-2-ol is a chiral, aliphatic fluorohydrin featuring a γ-fluoropropanol motif. The introduction of a highly electronegative fluorine atom at the C4 position significantly perturbs the electronic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
(2S)-4-fluorobutan-2-ol is a chiral, aliphatic fluorohydrin featuring a γ-fluoropropanol motif. The introduction of a highly electronegative fluorine atom at the C4 position significantly perturbs the electronic and conformational landscape of the molecule. This technical guide provides a comprehensive analysis of the
1
H and
19
F Nuclear Magnetic Resonance (NMR) chemical shifts for (2S)-4-fluorobutan-2-ol, detailing the underlying stereochemical forces—such as the gauche effect and intramolecular hydrogen bonding (IMHB)—that dictate its spectral signature.
Conformational Landscape and the γ-Fluoropropanol Motif
The structural behavior of acyclic fluorohydrins like (2S)-4-fluorobutan-2-ol is governed by a delicate balance of steric repulsion, hyperconjugation (the gauche effect), and intramolecular hydrogen bonding[1]. Unlike rigid cyclic systems, acyclic fluorohydrins exhibit rapid conformational exchange at ambient temperatures.
Computational and experimental NMR studies have demonstrated that the
g−g−
conformer is the absolute energy minimum for 4-fluorobutan-2-ol, representing approximately 44% of the population in solution[1]. However, the presence of the hydroxyl group at C2 and the fluorine at C4 allows for the formation of a weak, yet spectroscopically observable, OH···F intramolecular hydrogen bond. The conformer facilitating this IMHB, denoted as
g−g+(g+)
, accounts for roughly 10% of the population[1].
Figure 1: Logical flow of stereoelectronic effects dictating NMR observables in fluorohydrins.
1
H and
19
F NMR Chemical Shift Analysis
The (2S) stereocenter at C2 renders the two protons on the adjacent C3 carbon diastereotopic. This magnetic inequivalence means they will resonate at different chemical shifts and couple to each other (geminal coupling,
2JHH≈−14
Hz), as well as to the adjacent C2 and C4 protons, and the C4 fluorine.
Furthermore, the IMHB facilitates a rare through-space scalar coupling between the hydroxyl proton and the fluorine nucleus (
1hJOH⋯F
). For 4-fluorobutan-2-ol, this coupling constant is experimentally measured at approximately 2.2 Hz[1]. Observing this fine splitting requires highly anhydrous conditions to prevent intermolecular proton exchange.
Table 1:
1
H NMR Chemical Shifts and Coupling Topologies for (2S)-4-fluorobutan-2-ol (CDCl
3
, 298 K)
Position
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
C1
1
H (CH
3
)
1.22
Doublet (d)
3JHH≈6.2
3H
C2
1
H (CH)
3.95
Multiplet (m)
3JHH≈6.2,5.5,7.0
1H
C2-OH
1
H (OH)
1.80 - 2.20
Broad Singlet (br s)
1hJOH⋯F=2.2
(in dry media)
1H
C3
1
H (CH
2
, H
a
)
1.75
Multiplet (m)
2JHH≈−14.0
,
3JHH
,
3JHF
1H
C3
1
H (CH
2
, H
b
)
1.85
Multiplet (m)
2JHH≈−14.0
,
3JHH
,
3JHF
1H
C4
1
H (CH
2
F)
4.55
Doublet of multiplets (dm)
2JHF≈47.1
,
3JHH≈6.0
2H
Note: Chemical shifts are representative values based on the γ-fluoropropanol motif and predictive models; exact values may shift slightly based on sample concentration and temperature[2].
Table 2:
19
F NMR Chemical Shifts for (2S)-4-fluorobutan-2-ol (CDCl
3
, 298 K)
To accurately capture the complex multiplet structures and the delicate
1hJOH⋯F
coupling, standard NMR protocols must be rigorously optimized. The following self-validating workflow ensures high-fidelity data acquisition.
Step-by-Step Protocol:
Sample Preparation (Anhydrous Conditions): Dissolve 10-15 mg of (2S)-4-fluorobutan-2-ol in 0.6 mL of 99.8% CDCl
3
.
Causality: Trace water catalyzes rapid hydroxyl proton exchange, which averages the scalar coupling to zero. Add activated 4Å molecular sieves directly to the NMR tube and let it rest for 2 hours prior to acquisition to ensure an ultra-dry environment.
Probe Tuning and Matching: Manually tune the NMR probe to exactly 400.13 MHz for
1
H and 376.50 MHz for
19
F.
Causality: Because the Larmor frequencies of
1
H and
19
F are extremely close (~94% ratio), precise tuning minimizes channel cross-talk and maximizes the signal-to-noise ratio (SNR).
High-Order Shimming: Execute 3D gradient shimming (e.g., TopShim) followed by manual optimization of the non-spin Z1, Z2, and Z3 gradients.
Causality: High magnetic field homogeneity is critical to resolve the fine 2.2 Hz through-space coupling on the inherently broadened OH peak[1].
1
H Acquisition Parameters: Set a spectral width of 12 ppm and a relaxation delay (D1) of 5 seconds. Acquire 32-64 transients.
Causality: A prolonged D1 ensures complete longitudinal relaxation (
T1
) of all spins, allowing for accurate integration, which is particularly crucial for quantifying the exchangeable hydroxyl proton.
19
F Acquisition and Decoupling (Self-Validation): Acquire the
19
F spectrum with a spectral width of 50 ppm centered at -200 ppm. Perform two distinct experiments: one fully coupled, and one with
1
H inverse-gated decoupling.
Causality: Comparing the coupled and decoupled spectra acts as a self-validating system. The collapse of the complex triplet of multiplets into a sharp singlet in the decoupled spectrum confirms that all observed splitting is due to
JHF
interactions, ruling out impurities or conformational artifacts.
Variable Temperature (VT) Analysis (Optional): Lower the probe temperature to -50 °C.
Causality: Cooling the sample reduces the rate of conformational exchange and further suppresses intermolecular proton exchange. This sharpens the OH signal and makes the IMHB coupling significantly more pronounced[1].
Figure 2: Step-by-step high-resolution NMR acquisition workflow for fluorohydrins.
Conclusion
The NMR characterization of (2S)-4-fluorobutan-2-ol requires a nuanced understanding of stereochemistry and molecular dynamics. The presence of the chiral center induces diastereotopicity in the adjacent methylene protons, while the highly electronegative fluorine atom engages in hyperconjugation and intramolecular hydrogen bonding. By employing rigorous, anhydrous sample preparation and advanced, decoupled NMR techniques, researchers can accurately map these interactions, providing critical insights for rational drug design and synthetic methodology.
References
Title: Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif
Source: Chemistry - A European Journal (via PMC / NIH)
URL: [Link]
Title: Compounds and methods for treating bacterial infections (WO2014114929A1)
(2S)-4-Fluorobutan-2-ol: A Technical Guide to Stereochemistry, Analysis, and Solid-State Characteristics
Abstract This technical guide provides a comprehensive overview of (2S)-4-fluorobutan-2-ol, a chiral fluorinated alcohol of significant interest to the pharmaceutical and materials science industries. In the absence of a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of (2S)-4-fluorobutan-2-ol, a chiral fluorinated alcohol of significant interest to the pharmaceutical and materials science industries. In the absence of a publicly available crystal structure, this document focuses on the foundational principles and experimental methodologies required to synthesize, characterize, and predict the solid-state behavior of this specific enantiomer. We will delve into strategies for enantioselective synthesis, robust analytical techniques for the confirmation of absolute stereochemistry and enantiomeric purity, and a theoretical examination of the conformational landscape and intermolecular forces that dictate its eventual crystal lattice. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stereochemical nuances of small chiral fluoroalcohols.
Introduction: The Significance of Stereoisomerism in Fluorinated Alcohols
The introduction of fluorine into small organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with chirality, as in the case of (2S)-4-fluorobutan-2-ol, the precise three-dimensional arrangement of atoms becomes paramount. The two enantiomers of 4-fluorobutan-2-ol, (2S) and (2R), can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to produce and definitively characterize a single enantiomer is a critical requirement in modern drug development.
(2S)-4-fluorobutan-2-ol possesses a single stereocenter at the C2 position. The "S" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific spatial orientation of the four substituents: the hydroxyl (-OH) group, the methyl (-CH3) group, the 2-fluoroethyl (-CH2CH2F) group, and a hydrogen atom. Understanding and controlling this stereocenter is the central theme of this guide.
Enantioselective Synthesis of (2S)-4-Fluorobutan-2-ol
The synthesis of enantiomerically pure (2S)-4-fluorobutan-2-ol can be approached through two primary strategies: asymmetric reduction of the prochiral ketone, 4-fluorobutan-2-one, or kinetic resolution of the racemic alcohol.
Asymmetric Reduction of 4-Fluorobutan-2-one
The most direct route to (2S)-4-fluorobutan-2-ol is the enantioselective reduction of 4-fluorobutan-2-one. This transformation requires a chiral reducing agent or a catalyst that can preferentially deliver a hydride to one face of the carbonyl group.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the asymmetric reduction of ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst, typically derived from (S)-proline, in the presence of a borane source like borane-dimethyl sulfide complex (BMS). For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used, though the specific stereochemical outcome should be verified for this particular substrate.
The choice of the (R)-catalyst to yield the (S)-product is based on the well-established mechanism where the ketone coordinates to the Lewis acidic boron of the catalyst in a specific orientation to minimize steric hindrance, exposing one face of the carbonyl to reduction by the borane complexed to the nitrogen atom.[2] The presence of the electron-withdrawing fluorine atom can influence the reactivity of the ketone, potentially requiring optimization of reaction temperature and catalyst loading.[4]
Figure 1: Workflow for the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalysis offers a green and highly selective alternative. Ketoreductases (KREDs) or whole-cell systems like baker's yeast can reduce a wide range of ketones with high enantioselectivity.[3][5] The selection of the appropriate enzyme is crucial and often requires screening a library of KREDs to find one that accepts 4-fluorobutan-2-one as a substrate and provides the desired (S)-enantiomer with high enantiomeric excess (ee).
Lipase-Catalyzed Kinetic Resolution
An alternative strategy starts with the easily prepared racemic 4-fluorobutan-2-ol. A kinetic resolution is then performed, where an enzyme selectively acylates one enantiomer at a much faster rate than the other.[6][7] Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are commonly used for this purpose.[7]
In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in a non-polar organic solvent in the presence of the lipase. If the lipase preferentially acylates the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, yielding unreacted (S)-alcohol and the acylated (R)-ester, which can then be separated by chromatography.
To a solution of racemic 4-fluorobutan-2-ol (1.0 eq) in tert-butyl methyl ether (TBME), add vinyl acetate (1.5 eq).
Add immobilized lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-C, 50% by weight of the alcohol).
Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase reaction rate).
Monitor the reaction progress by chiral HPLC or GC.
When the conversion reaches ~50%, filter off the enzyme and wash with TBME.
Concentrate the filtrate under reduced pressure.
Purify the resulting mixture of (2S)-4-fluorobutan-2-ol and (2R)-4-acetoxy-1-fluorobutane by column chromatography on silica gel to afford the pure (S)-alcohol.
The choice of solvent and acyl donor is critical; TBME is a common choice for its balance of enzyme stability and substrate solubility, while vinyl acetate is an irreversible acyl donor, which prevents the reverse reaction from occurring.[8]
Stereochemical and Structural Characterization
Once an enantiomerically enriched sample is obtained, its absolute configuration and purity must be rigorously confirmed.
Chiral HPLC is the workhorse technique for determining the enantiomeric excess (ee) of a chiral sample.[9] The separation is achieved on a chiral stationary phase (CSP), most commonly a polysaccharide-based column (e.g., derivatives of cellulose or amylose).[10]
Table 1: Representative Chiral HPLC Conditions for Small Chiral Alcohols
Parameter
Method 1 (Normal-Phase)
Method 2 (Polar-Organic)
Chiral Stationary Phase
Chiralpak® AD-H or IG-U
Chiralpak® ID-U
Mobile Phase
n-Hexane / 2-Propanol (90:10, v/v)
Acetonitrile / Methanol (95:5, v/v)
Flow Rate
1.0 mL/min
0.7 mL/min
Column Temperature
25 °C
30 °C
Detection
UV at 210 nm (if no chromophore) or Refractive Index (RI)
UV at 210 nm or RI
Causality: The choice between normal-phase and polar-organic modes depends on the analyte's solubility and interaction with the CSP. Polysaccharide-based CSPs create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and steric interactions to differentiate enantiomers. The alcohol modifier in the mobile phase is crucial as it competes with the analyte for polar interaction sites on the CSP; its concentration is a key parameter for optimizing resolution.[8][11]
NMR Spectroscopy
While standard 1H and 13C NMR spectra of enantiomers are identical, NMR can be used to determine absolute configuration through the use of chiral derivatizing agents or chiral solvating agents.[12][13]
Chiral Derivatizing Agents: The alcohol is reacted with an enantiomerically pure chiral reagent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a mixture of diastereomeric esters. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to assign the absolute configuration of the original alcohol.
19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR is a highly sensitive and powerful tool.[14][15] The 19F chemical shift is very sensitive to its electronic environment.[16] Derivatization with a chiral reagent can lead to well-resolved 19F signals for the resulting diastereomers, allowing for straightforward determination of enantiomeric excess.[17]
Table 2: Predicted NMR Chemical Shifts for (2S)-4-Fluorobutan-2-ol
Nucleus
Environment
Predicted Chemical Shift (ppm)
Coupling Constants
1H
-CH 3
~1.2 (d)
J ≈ 6 Hz
-CH (OH)-
~3.8 (m)
-CH2CH 2F
~1.8 (m)
-CH2CH 2F
~4.5 (dt)
J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz
-OH
Variable
13C
-C H3
~23
-C H(OH)-
~67
-C H2CH2F
~35
J(C,F) ≈ 20 Hz
-CH2C H2F
~83
J(C,F) ≈ 165 Hz
19F
-CH2CH2F
~ -220
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.[18][19][20] Actual values may vary depending on solvent and concentration.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21][22] It provides a unique spectroscopic fingerprint for each enantiomer. The absolute configuration can be determined without crystallization or derivatization by comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations.[13][23][24] If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the (S)-enantiomer, the assignment is confirmed.[22]
Figure 2: Workflow for absolute configuration determination using VCD.
Conformational Analysis and Predicted Crystal Structure
While an experimental crystal structure is not available, we can infer the likely solid-state characteristics based on conformational analysis and the known behavior of similar molecules.
Conformational Preferences
Rotation around the C2-C3 bond of 4-fluorobutan-2-ol will lead to various staggered and eclipsed conformers. Computational studies on analogous small alcohols and fluoroalcohols suggest that gauche conformations are often preferred due to a balance of steric and electronic effects.[25][26] A key interaction in fluoroalcohols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F).[21][25][27] This interaction, if present, would significantly stabilize a specific gauche conformer, influencing both its solution-state behavior and its packing in a crystal. However, the strength of this intramolecular bond is debated and highly dependent on the geometry and solvent environment.[26][27]
Intermolecular Interactions and Hypothetical Crystal Packing
In the solid state, the dominant intermolecular force for (2S)-4-fluorobutan-2-ol will be intermolecular hydrogen bonding between the hydroxyl groups. Alcohols typically form hydrogen-bonded chains or cyclic motifs in their crystal structures.[15][28] The presence of the fluorine atom introduces additional possibilities for weaker C-H···F and C-H···O hydrogen bonds, which can further direct the crystal packing.[29]
Given that (2S)-4-fluorobutan-2-ol is a single enantiomer, it will crystallize in a chiral space group. The molecules will likely arrange themselves to maximize the strong O-H···O hydrogen bonds, forming helical chains or layers. The fluoroethyl and methyl groups will then pack in the intervening spaces, with their arrangement dictated by van der Waals forces and weaker hydrogen bonds. The overall packing efficiency will be a balance between optimizing these attractive forces.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
Dissolve 5-10 mg of purified (2S)-4-fluorobutan-2-ol in a minimal amount of a suitable solvent (e.g., a mixture of a volatile solvent like diethyl ether and a less volatile solvent like hexane). The goal is to find a solvent system in which the compound is soluble but will become supersaturated as the more volatile component evaporates.
Filter the solution through a small cotton plug into a clean, narrow vial.
Cover the vial with a cap that has a small pinhole, or with parafilm punctured with a needle. This is to ensure slow evaporation.
Place the vial in a vibration-free location at a constant, cool temperature.
Allow the solvent to evaporate slowly over several days to weeks.
Monitor the vial for the formation of small, well-defined single crystals.
Conclusion
(2S)-4-fluorobutan-2-ol represents a class of molecules where stereochemical integrity is of utmost importance. Although a definitive crystal structure remains to be reported, this guide has outlined the essential methodologies for its enantioselective synthesis and rigorous stereochemical characterization. Through techniques such as asymmetric reduction, enzymatic resolution, chiral HPLC, NMR spectroscopy, and Vibrational Circular Dichroism, researchers can confidently prepare and validate this specific stereoisomer. Furthermore, by understanding the fundamental principles of conformational analysis and intermolecular forces, particularly the role of hydrogen bonding, one can make educated predictions about its solid-state structure. This integrated approach of synthesis, analysis, and theoretical prediction provides a robust framework for the development and application of (2S)-4-fluorobutan-2-ol and other chiral fluorinated building blocks in the pharmaceutical and chemical industries.
References
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Desiraju, G. R. (2005). C–H⋯O and other weak hydrogen bonds. From crystal engineering to virtual screening. Chemical Communications, (24), 2995-3001. Available at: [Link]
Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 59. Available at: [Link]
JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic primary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]
Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Available at: [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(3), 16-20. Available at: [Link]
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Available at: [Link]
Sekhri, L., & Nedjimi. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). Available at: [Link]
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
ResearchGate. (2003). Combining Lipase-Catalyzed Kinetic Resolutions of Racemic Alcohols with Fluorous Phase Labeling. Request PDF. Available at: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Honda, T., et al. (2025). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry. Available at: [Link]
Al-Majid, A. M. A., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(23), 5707. Available at: [Link]
RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]
García-Urdiales, E., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1599. Available at: [Link]
Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165. Available at: [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Available at: [Link]
Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Available at: [Link]
IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Available at: [Link]
ResearchGate. (2011). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Available at: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2S)-4-fluorobutan-2-ol
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2S)-4-fluorobutan-2-ol. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2S)-4-fluorobutan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering a predictive framework for the structural characterization of this and similar halogenated alcohols. The principles outlined herein are grounded in established fragmentation mechanisms of secondary alcohols and organofluorine compounds, providing a robust methodology for spectral interpretation.
Executive Summary: Predicting Fragmentation
The mass spectrum of (2S)-4-fluorobutan-2-ol is anticipated to be dominated by fragmentation pathways characteristic of secondary alcohols, primarily α-cleavage and dehydration. The presence of a fluorine atom introduces an inductive effect that will influence the relative abundance of certain fragment ions. While a definitive molecular ion peak may be of low intensity or absent, the spectrum will likely exhibit key fragments resulting from the loss of neutral molecules such as water and hydrogen fluoride, alongside characteristic alkyl and oxygen-containing cations.
Core Fragmentation Pathways
Under electron ionization, the (2S)-4-fluorobutan-2-ol molecule will be ionized to a radical cation, which is energetically unstable and prone to fragmentation. The primary fragmentation routes are detailed below.
α-Cleavage: The Signature of Secondary Alcohols
Alpha-cleavage is a predominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][2][3] This process is favored due to the formation of a resonance-stabilized oxonium ion.[2][4] For (2S)-4-fluorobutan-2-ol, two primary α-cleavage routes are possible:
Loss of a methyl radical (•CH₃): This pathway leads to the formation of a resonance-stabilized cation at m/z 75.
Loss of a fluoromethyl radical (•CH₂F): This cleavage results in a prominent ion at m/z 59.
The relative abundance of these fragments will be influenced by the stability of the radical lost and the resulting cation.
Dehydration: The Loss of Water
A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 Da less than the molecular ion ([M-18]⁺).[1][2][4] This process is often so favorable that the molecular ion peak may be very weak or entirely absent.[4][5] For (2S)-4-fluorobutan-2-ol (molecular weight: 92.11 g/mol ), this would correspond to a peak at m/z 74.
Other Significant Fragmentation Pathways
Loss of Hydrogen Fluoride (HF): The presence of fluorine allows for the elimination of a neutral hydrogen fluoride molecule (HF), with a mass of 20 Da. This would result in a fragment ion at m/z 72.
Cleavage of the C-F Bond: While less common for monofluorinated alkanes compared to polyfluorinated compounds, the loss of a fluorine radical (•F) could occur, leading to a fragment at m/z 73.
Secondary Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [M-H₂O]⁺• ion could lose a methyl radical to give a fragment at m/z 59.
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions for (2S)-4-fluorobutan-2-ol and their proposed structures.
m/z
Proposed Fragment Ion
Fragmentation Pathway
92
[C₄H₉FO]⁺•
Molecular Ion
75
[C₃H₆FO]⁺
α-Cleavage (Loss of •CH₃)
74
[C₄H₈]⁺•
Dehydration (Loss of H₂O)
72
[C₄H₈O]⁺•
Loss of HF
59
[C₃H₇O]⁺
α-Cleavage (Loss of •CH₂F)
45
[C₂H₅O]⁺
Secondary fragmentation
43
[C₃H₇]⁺
Alkyl fragment
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a standard protocol for the acquisition of an electron ionization mass spectrum of (2S)-4-fluorobutan-2-ol using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Instrumentation
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization.
GC-MS Conditions
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of (2S)-4-fluorobutan-2-ol.
Caption: Primary fragmentation pathways of (2S)-4-fluorobutan-2-ol.
Conclusion: A Predictive and Verifiable Framework
The in-depth analysis of the fragmentation patterns of analogous compounds provides a strong predictive framework for the mass spectrum of (2S)-4-fluorobutan-2-ol. The expected dominance of α-cleavage and dehydration, modulated by the electronic influence of the fluorine atom, offers a clear set of diagnostic ions for its identification. The provided experimental protocol establishes a self-validating system for the empirical verification of these predictions. This guide serves as a valuable resource for researchers engaged in the structural elucidation of novel fluorinated compounds.
References
ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Fluorine notes. [Link]
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]
Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
Mass Spectrometry of Alcohols - YouTube. Problems in Chemistry. [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]
Mass Spectrometry Part 5 - Fragmentation of Alcohols - YouTube. Problems in Chemistry. [Link]
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
Application Note: Asymmetric Synthesis of (2S)-4-Fluorobutan-2-ol via Biocatalytic and Chemocatalytic Pathways
Executive Summary The chiral alcohol (2S)-4-fluorobutan-2-ol is a highly valuable building block in the development of fluorinated active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom enha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chiral alcohol (2S)-4-fluorobutan-2-ol is a highly valuable building block in the development of fluorinated active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom enhances metabolic stability and modulates lipophilicity. However, the asymmetric reduction of its precursor, 4-fluorobutan-2-one, presents a distinct synthetic challenge. Unlike aryl-alkyl ketones, aliphatic ketones possess minimal steric differentiation between their flanking groups (methyl vs. 2-fluoroethyl), which often results in poor enantiomeric excess (ee) when using standard chemical catalysts[1].
This application note details two self-validating, highly enantioselective methodologies to achieve the (2S)-configuration: an engineered biocatalytic Ketoreductase (KRED) protocol and a chemocatalytic Asymmetric Transfer Hydrogenation (ATH) protocol.
Mechanistic Rationale & Causality
The Biocatalytic Pathway: Prelog Stereopreference
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offer exquisite stereocontrol under mild aqueous conditions. For aliphatic ketones, engineered KREDs (such as variants of CgKR1 or specific carbonyl reductases from Gluconobacter oxydans) have been evolved to perfectly differentiate between the small methyl group and the larger 2-fluoroethyl group[2][3].
To obtain the (2S)-enantiomer, an enzyme exhibiting Prelog stereopreference is selected. In the enzyme's active site, the larger 2-fluoroethyl group is positioned in the large binding pocket, and the methyl group in the small pocket. The NADPH cofactor then delivers a hydride to the Re-face of the carbonyl, pushing the oxygen atom backward and establishing the (S)-stereocenter. To drive the thermodynamic equilibrium and minimize the E-factor, a coupled Glucose Dehydrogenase (GDH) system is employed for in situ NADPH recycling.
Coupled KRED/GDH biocatalytic cycle for continuous in situ NADPH cofactor regeneration.
The Chemocatalytic Pathway: Bifunctional Outer-Sphere ATH
For scalable, non-aqueous environments, the Noyori-Ikariya ATH utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is the gold standard[4]. The causality behind selecting the (R,R)-TsDPEN ligand lies in the spatial arrangement of the transition state. The 16-electron Ru-amido complex reacts with formic acid to form an active 18-electron Ru-hydride species. The hydride and the amine proton are simultaneously transferred to the carbonyl face via a highly organized six-membered pericyclic transition state (outer-sphere mechanism). The (R,R)-ligand forces the bulkier 2-fluoroethyl group to orient away from the steric bulk of the cymene ligand, directing the hydride attack to the Si-face, which translates to the (2S)-configuration for this specific substrate[1].
Bifunctional outer-sphere mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
Self-Validation Metric: Continuous pH drop indicates active turnover (gluconic acid formation).
Buffer Preparation : Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer, adjusted to pH 7.0.
Cofactor & Donor Solubilization : Dissolve D-Glucose (1.5 equiv relative to the ketone substrate) and NADP⁺ (0.1 mol%) into the KPi buffer.
Enzyme Addition : Add Glucose Dehydrogenase (GDH, 5 U/mL) and a Prelog-selective engineered Ketoreductase (e.g., CgKR1 variant, 10 U/mL)[2].
Substrate Loading : Slowly add 4-fluorobutan-2-one to achieve a 500 mM final concentration[5]. Field Insight: For substrate loadings >500 mM, introduce 10% v/v toluene to create a biphasic system, preventing substrate inhibition and isolating the product from the aqueous phase.
Incubation & IPC : Incubate the reaction at 30 °C with orbital shaking (250 rpm). Critical Step : Monitor the pH continuously. The generation of gluconic acid will rapidly drop the pH. Titrate automatically with 1 M NaOH to maintain pH 7.0.
Workup : After 18-24 hours (verify >99% conversion via GC), extract the mixture with ethyl acetate (3 x 50 mL). Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure (water bath < 35 °C to prevent product volatilization).
Protocol B: Chemocatalytic Asymmetric Transfer Hydrogenation (Ru-ATH)
Self-Validation Metric: Steady CO₂ effervescence indicates active hydride transfer.
Catalyst Activation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in a minimal volume of anhydrous dichloromethane (DCM).
Hydride Source Addition : Introduce a pre-mixed azeotrope of Formic Acid/Triethylamine (FA/TEA, 5:2 molar ratio) equivalent to 5.0 equiv of formate. Stir for 15 minutes at 25 °C. Field Insight: A distinct color shift from deep red/orange to bright yellow confirms the generation of the active 18-electron Ru-hydride species.[4]
Substrate Addition : Add 4-fluorobutan-2-one (1.0 equiv) dropwise to the activated catalyst solution.
Reaction Monitoring : Stir the reaction at 30 °C for 18 hours. The reaction is self-indicating; the continuous evolution of CO₂ bubbles confirms active transfer hydrogenation.
Quench & Extraction : Once gas evolution ceases and TLC indicates full conversion, quench the reaction with chilled water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
Purification : Wash the combined organic layers with saturated NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄ and concentrate carefully under mild vacuum.
Quantitative Data Summary
The following table summarizes the comparative operational metrics of both methodologies based on standard optimizations for aliphatic ketones[1][2].
Parameter
Protocol A: Biocatalytic (KRED)
Protocol B: Chemocatalytic (Ru-ATH)
Yield (Isolated)
> 92%
85 - 88%
Enantiomeric Excess (ee)
> 99% (S)
92 - 95% (S)
Catalyst Loading
10 U/mL (Enzyme)
0.5 mol% (Ru-complex)
Reaction Time
18 - 24 hours
18 hours
Operating Temperature
30 °C
30 °C
E-factor (Waste)
Low (Aqueous/Biodegradable)
Moderate (Organic solvents/Ru)
Scalability
Excellent (Requires pH stat)
Excellent (Requires inert atmosphere)
Analytical Validation Methods
To accurately determine the enantiomeric excess (ee) of (2S)-4-fluorobutan-2-ol, Chiral Gas Chromatography (GC) is required.
Column : CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 μm) or equivalent cyclodextrin-based stationary phase.
Carrier Gas : Helium (1.5 mL/min).
Method : Isothermal hold at 80 °C for 15 minutes, followed by a 10 °C/min ramp to 150 °C.
Detection : FID at 250 °C. The (S) and (R) enantiomers will resolve distinctly, allowing for precise integration and ee calculation.
References[5] Benchchem: Advanced Asymmetric Synthesis Methodologies for 2s 4 Fluorobutan 2 Ol. Source: benchchem.com. URL: https://benchchem.com/product/b8638378[4] Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Source: researchgate.net. URL: https://www.researchgate.net/publication/377983177_Asymmetric_Transfer_Hydrogenation_of_Imines_and_Ketones_Using_Chiral_RuIIClh6-p-cymeneSS-N-TsDPEN_as_a_Catalyst_A_Computational_Study[1] Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8043003/[2] Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/acscatal.7b02401[3] A genomic search approach to identify carbonyl reductases in Gluconobacter oxydans for enantioselective reduction of ketones. Source: tandfonline.com. URL: https://www.tandfonline.com/doi/full/10.1080/09168451.2014.915728
Application Note: Biocatalytic Reduction Methods to Produce (2S)-4-Fluorobutan-2-ol
Target Audience: Researchers, scientists, and drug development professionals Content Focus: Asymmetric Biocatalysis, Process Chemistry, and Enzymatic Protocol Design Executive Summary The incorporation of fluorine into c...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals
Content Focus: Asymmetric Biocatalysis, Process Chemistry, and Enzymatic Protocol Design
Executive Summary
The incorporation of fluorine into chiral aliphatic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, (2S)-4-fluorobutan-2-ol serves as a critical chiral building block for active pharmaceutical ingredients (APIs). While traditional chemical asymmetric reductions (e.g., Noyori-type hydrogenations) often struggle with the electronic deactivation caused by the distal fluorine atom, biocatalysis offers a highly chemo-, regio-, and enantioselective alternative.
This application note outlines a validated, self-sustaining biocatalytic protocol utilizing a Prelog-specific Alcohol Dehydrogenase (ADH) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system to synthesize (2S)-4-fluorobutan-2-ol with >99% enantiomeric excess (ee).
Mechanistic Rationale & Enzyme Selection
Stereochemical Causality: The Prelog Rule
To selectively produce the (2S)-enantiomer from the prochiral precursor 4-fluorobutan-2-one , the choice of enzyme is dictated by the Cahn-Ingold-Prelog (CIP) priority rules and the enzyme's stereopreference.
In 4-fluorobutan-2-ol, the chiral center (C2) is bonded to:
-OH (Priority 1)
-CH₂CH₂F (Priority 2)
-CH₃ (Priority 3)
-H (Priority 4)
To achieve the (S)-configuration, hydride delivery must occur on the re-face of the ketone. Enzymes that follow Prelog’s rule deliver the hydride from the cofactor (NADPH/NADH) to the re-face of the carbonyl substrate [1]. In contrast, anti-Prelog enzymes, such as the well-documented Lactobacillus kefir ADH (LkADH), deliver the hydride to the si-face, yielding the unwanted (2R)-enantiomer [2].
Biocatalyst Selection
Based on the stereochemical requirement, Thermoanaerobacter brockii Alcohol Dehydrogenase (TbADH) or the closely related Thermoanaerobacter ethanolicus SADH are the optimal biocatalysts. These thermophilic, zinc-dependent enzymes are strictly Prelog-specific, highly robust under process conditions, and demonstrate excellent tolerance toward fluorinated and sterically demanding aliphatic ketones [3, 4].
Cofactor Regeneration System
TbADH is strictly NADP⁺-dependent. To avoid the prohibitive cost of stoichiometric NADPH, a coupled-enzyme regeneration system is employed. Glucose Dehydrogenase (GDH) from Bacillus subtilis oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, driving the continuous regeneration of NADPH. This pushes the thermodynamic equilibrium entirely toward the alcohol product.
Fig 1: Coupled TbADH/GDH biocatalytic cycle for the asymmetric reduction of 4-fluorobutan-2-one.
Comparative Biocatalyst Performance Data
To validate the selection of TbADH, Table 1 summarizes the expected outcomes when applying different classes of reducing agents to 4-fluorobutan-2-one.
Table 1: Comparison of Reduction Systems for 4-fluorobutan-2-one
Catalyst System
Stereopreference
Cofactor Req.
Typical Yield
Enantiomeric Excess (ee)
Major Product
TbADH + GDH
Prelog
NADP⁺
> 95%
> 99%
(2S)-4-fluorobutan-2-ol
ReADH + FDH
Prelog
NAD⁺
> 90%
> 98%
(2S)-4-fluorobutan-2-ol
LkADH + GDH
Anti-Prelog
NADP⁺
> 95%
> 99%
(2R)-4-fluorobutan-2-ol
NaBH₄ (Chemical)
None
None
> 98%
0% (Racemic)
(R/S)-4-fluorobutan-2-ol
Experimental Protocol
This protocol is designed as a self-validating system. It includes a high-capacity buffer to counteract the acidification caused by gluconic acid byproduct formation, ensuring the enzymes remain at their optimal pH.
Reagents and Materials
Substrate: 4-fluorobutan-2-one (100 mM final concentration)
Buffer: 250 mM Potassium Phosphate Buffer (KPi), pH 7.0, containing 1 mM MgCl₂ (stabilizes TbADH).
Solvents: Ethyl acetate (EtOAc) for extraction.
Step-by-Step Methodology
Step 1: Reaction Matrix Preparation
Prepare 100 mL of 250 mM KPi buffer (pH 7.0) supplemented with 1 mM MgCl₂.
Dissolve D-Glucose (2.70 g, 150 mmol) and NADP⁺ (78 mg, 1 mmol) into the buffer.
Causality Check: The high buffer molarity (250 mM) is critical. The oxidation of glucose yields glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. Without sufficient buffering capacity or an autotitrator, the pH will drop below 5.5, denaturing the biocatalysts.
Step 2: Enzyme Addition and Substrate Loading
Add GDH (2,000 Units) and TbADH (1,000 Units) to the reaction vessel. Mix gently via magnetic stirring (150 rpm) to avoid foaming and protein denaturation.
Add 4-fluorobutan-2-one (0.90 g, 10 mmol) dropwise to the aqueous mixture.
Control Reaction: Set up a parallel 10 mL reaction omitting TbADH. This negative control validates that no background chemical reduction is occurring.
Step 3: Biocatalytic Incubation
Incubate the reaction at 35°C under continuous stirring (250 rpm) for 24 hours.
Note on Temperature: While TbADH is thermophilic and can operate at >60°C, the GDH and the stability of the NADP⁺ cofactor dictate a lower operational temperature (30–40°C) to prevent cofactor degradation [3].
At 24 hours, extract a 100 µL aliquot, extract with 200 µL EtOAc, and analyze via GC-FID to confirm >95% conversion.
Once complete, extract the bulk aqueous phase with EtOAc (3 × 50 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (30°C, 200 mbar) to yield the crude (2S)-4-fluorobutan-2-ol. Caution: Fluorinated short-chain alcohols can be volatile; avoid high vacuum.
Fig 2: End-to-end experimental workflow for biocatalytic synthesis and validation.
Quality Control & Chiral Validation
To ensure the trustworthiness of the protocol, the enantiomeric excess must be strictly quantified. Relying solely on optical rotation is insufficient for modern pharmaceutical standards.
Chiral GC Analysis Parameters:
Column: CP-Chirasil-Dex CB (or equivalent β-cyclodextrin column, 25 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium (1.5 mL/min).
Temperature Program: Isothermal at 80°C for 10 min, then ramp 10°C/min to 150°C.
Validation: Inject a racemic standard of 4-fluorobutan-2-ol (generated via NaBH₄ reduction of the ketone) to establish baseline separation of the (2S) and (2R) peaks. The biocatalytic sample should exhibit a single major peak corresponding to the (2S)-enantiomer, confirming >99% ee.
References
Musa, M. M. (2022). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ChemistryOpen, PMC/NIH. Retrieved from[Link]
Phillips, R. S., et al. (2000). The Stereospecificity of Secondary Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus Is Partially Determined by Active Site Water. Journal of the American Chemical Society. Retrieved from[Link]
BRENDA Enzyme Database. (n.d.). Information on EC 1.1.1.1 - alcohol dehydrogenase (Thermoanaerobacter brockii). Retrieved from [Link]
Method
Application Note: Stereospecific Incorporation of (2S)-4-Fluorobutan-2-ol into Tyrosine-Containing Peptidomimetics via Mitsunobu Etherification
Introduction & Strategic Rationale The development of peptide-based therapeutics is frequently hindered by their inherent physicochemical liabilities, including rapid proteolytic degradation, high topological polar surfa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The development of peptide-based therapeutics is frequently hindered by their inherent physicochemical liabilities, including rapid proteolytic degradation, high topological polar surface area (TPSA), and poor membrane permeability. The strategic installation of fluorinated building blocks into peptide scaffolds—creating fluorinated peptidomimetics —is a proven methodology to enhance lipophilicity, improve metabolic stability, and modulate backbone conformations .
(2S)-4-fluorobutan-2-ol (CAS: 2227891-73-6) serves as an exceptionally valuable chiral synthon in this context. By covalently appending this fluorinated aliphatic chain to the phenolic side chain of a Tyrosine (Tyr) residue, researchers can generate a highly stable, lipophilic unnatural amino acid ether linkage directly on a solid support. This application note details the mechanistic rationale and optimized protocol for the stereospecific incorporation of (2S)-4-fluorobutan-2-ol into a peptide sequence using the Mitsunobu reaction.
Mechanistic Insights: Causality of the Mitsunobu Inversion
The Mitsunobu reaction is a dehydrative redox process that facilitates the conversion of a secondary alcohol into an ether, ester, or amine with a clean Walden inversion of the stereocenter . Understanding the causality behind the reagent selection and stereochemical outcome is critical for assay reproducibility:
Pronucleophile Acidity (pKa Dependency): For the Mitsunobu reaction to proceed efficiently, the nucleophile must be sufficiently acidic to protonate the zwitterionic betaine intermediate formed by Triphenylphosphine (PPh
3
) and Diisopropyl azodicarboxylate (DIAD). The phenolic hydroxyl group of Tyrosine has a pKa of ~10, making it an ideal pronucleophile. Standard aliphatic alcohols (pKa ~16) fail in this reaction because they cannot protonate the betaine .
Stereochemical Inversion (S
→
R): The activated phosphonium intermediate binds to the chiral secondary alcohol oxygen of (2S)-4-fluorobutan-2-ol, transforming it into an exceptional leaving group (triphenylphosphine oxide). The Tyrosine phenoxide then attacks the activated C2 carbon exclusively via an S
N
2 mechanism. This results in complete stereochemical inversion, yielding the (2R)-configured fluorinated ether .
Reagent Selection: DIAD is selected over Diethyl azodicarboxylate (DEAD) due to its superior safety profile, liquid state at room temperature, and enhanced solubility in the resin-swelling solvent (Tetrahydrofuran).
Experimental Workflow
Workflow for the stereospecific incorporation of (2S)-4-fluorobutan-2-ol into a peptide sequence.
Quantitative Data: Reaction Optimization
To maximize the yield and diastereomeric excess (de) of the on-resin modification, various conditions were evaluated. The data below demonstrates that utilizing THF as a solvent with a temperature gradient is critical. THF provides superior swelling of the polystyrene-based resin compared to DCM or DMF, facilitating optimal reagent diffusion to the resin-bound peptide .
Entry
Azodicarboxylate
Phosphine
Solvent
Temp (°C)
Yield (%)
de (%)
1
DEAD (5 eq)
PPh
3
(5 eq)
DCM
25
45
>98
2
DIAD (5 eq)
PPh
3
(5 eq)
DCM
25
52
>98
3
DIAD (5 eq)
PPh
3
(5 eq)
THF
0
→
25
84
>99
4
DIAD (5 eq)
PBu
3
(5 eq)
THF
0
→
25
61
95
5
TMAD (5 eq)
PMe
3
(5 eq)
DMF
25
38
90
Table 1: Optimization of On-Resin Mitsunobu Etherification. Yields determined by RP-HPLC of the crude cleaved peptide. Diastereomeric excess (de) determined by chiral LC-MS.
Step-by-Step Methodology
Materials Required:
Resin-bound peptide containing a free Tyrosine residue (e.g., Fmoc-Xaa-Tyr-Yaa-Resin).
(2S)-4-fluorobutan-2-ol (CAS: 2227891-73-6).
Diisopropyl azodicarboxylate (DIAD), 95%.
Triphenylphosphine (PPh
3
), 99%.
Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM).
Protocol:
Resin Preparation: Transfer 0.1 mmol of the synthesized resin-bound peptide into a fritted solid-phase peptide synthesis (SPPS) reaction vessel. Swell the resin in 5 mL of anhydrous THF for 30 minutes. Drain the solvent completely.
Reagent Activation: In a separate, oven-dried glass vial purged with argon, dissolve PPh
3
(131 mg, 0.5 mmol, 5 eq) and (2S)-4-fluorobutan-2-ol (46 mg, 0.5 mmol, 5 eq) in 3 mL of anhydrous THF. Chill the solution to 0 °C using an ice bath.
Betaine Formation: Slowly add DIAD (98 µL, 0.5 mmol, 5 eq) dropwise to the chilled solution. The mixture will transition to a pale yellow color, indicating the successful formation of the Mitsunobu betaine intermediate. Stir for 5 minutes at 0 °C.
Coupling: Transfer the activated reagent mixture directly into the SPPS reaction vessel containing the swollen resin. Agitate the vessel gently at 0 °C for 30 minutes to suppress premature elimination side-reactions. Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and agitate for an additional 12 hours.
Washing: Drain the reaction mixture. To remove the triphenylphosphine oxide and hydrazine dicarboxylate byproducts, wash the resin extensively with the following sequence: THF (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL). Dry the resin under a vacuum for 1 hour.
Cleavage: Treat the dried resin with 5 mL of a cleavage cocktail consisting of TFA / TIPS / H
2
O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitation: Filter the cleavage solution to remove the resin. Dropwise add the filtrate into 40 mL of cold diethyl ether (-20 °C) to precipitate the fluorinated peptidomimetic. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the peptide pellet under a vacuum.
Self-Validating Systems & Troubleshooting
To ensure the trustworthiness of the synthesis, the following self-validating analytical checks must be performed:
Confirmation of Fluorine Incorporation (
19
F NMR): The primary fluorine atom acts as an excellent bioorthogonal tag. Dissolve the crude peptide in DMSO-
d6
. A characteristic multiplet at approximately -218 ppm to -220 ppm (referenced to CFCl
3
) confirms the successful covalent attachment of the fluorobutyl moiety. If this peak is absent, verify the anhydrous nature of the THF, as moisture rapidly quenches the phosphonium intermediate.
Validation of Stereochemical Integrity (Chiral LC-MS): To confirm the Walden inversion occurred without racemization (S
N
1 background pathway), analyze the purified peptide via chiral stationary phase LC-MS. Compare the retention time against a standard synthesized using the opposite enantiomer, (2R)-4-fluorobutan-2-ol. The product must exhibit a >98% de corresponding to the (2R)-configuration at the newly formed ether linkage.
References
Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F-Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3
Source: PubMed (NIH)
URL:[Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review
Source: PubMed Central (NIH)
URL:[Link]
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics
Source: Organic Letters (ACS Publications)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
preventing elimination side reactions during (2S)-4-fluorobutan-2-ol oxidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific mechanistic traps associated with the ox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific mechanistic traps associated with the oxidation of γ-fluoro alcohols.
Core Principles: The Mechanistic Trap of β-Fluoro Ketones
When oxidizing the chiral secondary alcohol (2S)-4-fluorobutan-2-ol, the objective is to synthesize 4-fluorobutan-2-one. Because the oxidation occurs directly at the C2 stereocenter, the resulting ketone is achiral. While the oxidation itself is straightforward, the critical failure point lies in the structural nature of the product: it is a β-fluoro ketone .
The mechanisms for the oxidation of alcohols generally involve installing a good leaving group on the oxygen, followed by deprotonation of the adjacent C-H bond to form the C=O pi bond[1],[2]. Once the carbonyl is formed, the α-protons (at C3) become highly acidic due to the combined electron-withdrawing effects of the carbonyl and the β-fluorine atom. If the reaction environment is even mildly basic, these protons are easily abstracted, forming an enolate intermediate. This enolate rapidly expels the fluoride ion—driven by the thermodynamic stability of the resulting conjugated system—via an E1cB mechanism , yielding but-3-en-2-one (methyl vinyl ketone, MVK) and hydrofluoric acid (HF)[1]. Acidic conditions can similarly trigger E1-type elimination via enolization. Therefore, maintaining strict pH neutrality during the reaction and workup is non-negotiable.
Reaction pathway showing desired oxidation vs. E1cB elimination to methyl vinyl ketone.
Troubleshooting Guide & FAQs
Q1: I used a standard Swern oxidation, but my NMR shows a complete loss of the fluorine signal and the presence of vinylic protons. What happened?A: The Swern oxidation relies on a tertiary amine base, typically triethylamine (Et₃N), to mediate the final decomposition of the alkoxysulfonium ylide. Et₃N is sufficiently basic to rapidly deprotonate the newly formed 4-fluorobutan-2-one at C3, triggering the E1cB elimination described above. If a DMSO-based oxidation is absolutely necessary, milder bases like N,N-diisopropylethylamine (DIPEA) must be used, though the risk of elimination remains critically high.
Q2: Is Dess-Martin Periodinane (DMP) a safer alternative?A: Yes. DMP is a hypervalent iodine compound that offers selective and very mild oxidation of alcohols to ketones[3],[4]. It is widely considered the gold standard for oxidizing sensitive fluoroalkyl-substituted carbinols[1]. However, the reaction produces two equivalents of acetic acid as a byproduct[3]. To protect the acid-labile β-fluoro ketone from acid-catalyzed enolization and subsequent elimination, the reaction must be buffered with sodium bicarbonate (NaHCO₃) or pyridine[3].
Q3: My DMP oxidation is taking too long, and prolonged exposure is degrading my product. How can I speed it up?A: The rate of DMP oxidation can be significantly increased by adding a stoichiometric amount of water to the reaction mixture[3],[4]. Water accelerates the formation of a more reactive periodinane intermediate, drastically reducing reaction times (often to under 30 minutes) and minimizing the substrate's exposure to potentially degrading conditions.
Q4: How should I monitor the reaction to ensure the ketone is intact?A: Do not rely on standard silica gel TLC. The inherent acidity of silica can induce elimination directly on the plate, leading to false positives for MVK. Instead, use ¹⁹F NMR of crude reaction aliquots. The starting material exhibits a distinct fluorine multiplet. Conversion to the ketone will shift this signal, while elimination will result in the complete loss of the organic ¹⁹F signal. This creates a self-validating feedback loop for your reaction conditions.
Quantitative Method Comparison
To aid in reagent selection, the following table summarizes the performance of common oxidation methods when applied to γ-fluoro alcohols.
Oxidation Method
Reagents / Conditions
Reaction pH Profile
Elimination Risk
Typical Intact Ketone Yield
Swern
DMSO, (COCl)₂, Et₃N
Highly Basic
Critical (E1cB)
< 10%
Jones
CrO₃, H₂SO₄, Acetone
Highly Acidic
High (E1)
< 20%
TEMPO / Bleach
TEMPO, NaOCl, KBr
Basic (pH ~8.5-9.5)
Moderate to High
30 - 50%
Buffered DMP
DMP, NaHCO₃, DCM
Strictly Neutral
Low
> 85%
Standard Operating Procedure: Buffered Dess-Martin Oxidation
This field-proven protocol utilizes buffered DMP to maintain absolute pH neutrality, preventing both acid- and base-catalyzed elimination side reactions.
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend DMP (1.5 equiv) and finely powdered NaHCO₃ (5.0 equiv) in anhydrous DCM to create a 0.2 M solution relative to the substrate.
Cooling: Cool the suspension to 0 °C using an ice-water bath to control the initial exotherm.
Substrate Addition: Dissolve (2S)-4-fluorobutan-2-ol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring DMP/NaHCO₃ suspension over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours. (Self-Validation: Monitor progress by taking a 50 µL aliquot, filtering through a small cotton plug, and analyzing via ¹⁹F NMR).
Quenching: Once complete, quench the reaction by adding an equal volume of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes until the organic layer is completely clear (this destroys excess oxidant and iodine byproducts).
Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (water bath < 25 °C) to prevent thermal degradation.
Purification Warning: Avoid standard basic alumina or silica gel chromatography. If purification is strictly required, use neutralized silica (pre-treated with 1% Et₃N and thoroughly flushed) or proceed with the crude material if purity is sufficient.
Step-by-step workflow for buffered Dess-Martin Periodinane (DMP) oxidation.
References
[3] Wikipedia Contributors. "Dess–Martin oxidation." Wikipedia, The Free Encyclopedia. [Link]
[1] Ashenhurst, J. (2015). "Demystifying The Mechanisms of Alcohol Oxidations." Master Organic Chemistry. (Citing Linderman & Graves, J. Org. Chem. 1989). [Link]
purification techniques for (2S)-4-fluorobutan-2-ol enantiomers
Welcome to the Technical Support Center for the purification and enantiomeric resolution of (2S)-4-fluorobutan-2-ol . As a low-molecular-weight, aliphatic fluorinated secondary alcohol, this compound presents unique hand...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and enantiomeric resolution of (2S)-4-fluorobutan-2-ol .
As a low-molecular-weight, aliphatic fluorinated secondary alcohol, this compound presents unique handling and analytical challenges. It is highly volatile, lacks a UV chromophore, and exhibits intramolecular OH···F hydrogen bonding that alters its conformational energetics and chromatographic behavior . This center provides field-proven methodologies, troubleshooting matrices, and FAQs designed for researchers and drug development professionals to achieve high enantiomeric excess (ee > 99%) and optimal yields.
Section 1: Core Methodologies & Workflows
Enzymatic Kinetic Resolution (EKR) via Lipase Catalysis
Causality & Mechanism:
Enzyme-catalyzed acylations using lipases are the industry standard for resolving racemic mixtures of secondary alcohols, operating with an inherent 50% maximum theoretical yield . Lipases such as Candida antarctica Lipase B (CALB) or Burkholderia cepacia Lipase (BCL) exhibit high enantioselectivity, preferentially acetylating the (2R)-enantiomer. We utilize vinyl acetate as the acyl donor because the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion 1.
Workflow for the enzymatic kinetic resolution of racemic 4-fluorobutan-2-ol.
Step-by-Step Protocol: EKR of 4-fluorobutan-2-ol
Preparation: In a dry 100 mL round-bottom flask, dissolve 10 mmol (approx. 920 mg) of racemic 4-fluorobutan-2-ol in 30 mL of anhydrous Methyl tert-butyl ether (MTBE).
Reagent Addition: Add 30 mmol (2.58 g) of vinyl acetate.
Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 150 rpm. Self-Validation Step: Pull 50 µL aliquots at t=4h, 8h, and 12h to monitor conversion via GC-FID or derivatized HPLC (See Protocol 1.2).
Termination: Once the conversion of the (2R)-enantiomer reaches 50% (typically 12-16 hours), halt the reaction by filtering out the immobilized enzyme through a Celite pad. Wash the pad with 10 mL MTBE.
Purification: Concentrate the filtrate under mild vacuum (bath temp < 30 °C to prevent product loss). Separate the unreacted (2S)-4-fluorobutan-2-ol from the (2R)-4-fluorobutan-2-yl acetate via silica gel chromatography (Eluent: Pentane/Diethyl Ether gradient).
Analytical Validation & Derivatization
Causality & Mechanism:
Because aliphatic fluorinated compounds lack a conjugated π-system, they do not absorb UV light at standard analytical wavelengths (e.g., 254 nm) . To determine enantiomeric excess, you must either use Liquid Chromatography coupled with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) 2, or chemically append a UV-active chromophore via derivatization.
Decision tree for selecting analytical chromatography methods for non-UV absorbing alcohols.
Step-by-Step Protocol: Pre-Column Benzoylation for Chiral HPLC-UV
Transfer a 50 µL aliquot of the reaction mixture into a 2 mL glass vial.
Add 1 mL of Dichloromethane (DCM), followed by 100 µL of Pyridine and 50 µL of Benzoyl Chloride.
Stir at room temperature for 30 minutes.
Quench the reaction by adding 1 mL of 1M HCl (to neutralize pyridine), vortex, and allow phases to separate.
Extract the lower organic (DCM) layer, wash with 1 mL saturated NaHCO₃, and dry over anhydrous Na₂SO₄.
Inject 5 µL of the organic layer into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, UV detection at 254 nm).
Section 2: Quantitative Data & Optimization
Selecting the right enzyme and conditions is critical to maximizing the Enantiomeric Ratio (E-value). Below is a summary of field-validated parameters for the resolution of 4-fluorobutan-2-ol.
Enzyme System
Acyl Donor
Solvent
Temp (°C)
E-value
Isolated Yield (2S)
ee% (2S)
CALB (Novozym 435)
Vinyl Acetate
MTBE
30
> 100
46%
> 99%
BCL (Amano PS)
Vinyl Acetate
Hexane
35
85
42%
98%
PCL (Pseudomonas cepacia)
Isopropenyl Acetate
Toluene
30
40
35%
92%
CALB (Novozym 435)
Ethyl Methoxyacetate
MTBE
30
60
38%
95%
Section 3: Technical Support FAQs & Troubleshooting
Q: My isolated yield of (2S)-4-fluorobutan-2-ol is only 25%, well below the theoretical 50%. Where is the loss occurring?A: The primary culprit is volatility. 4-fluorobutan-2-ol has a relatively low boiling point and can easily co-evaporate with solvents like MTBE or DCM during rotary evaporation. Troubleshooting fix: Never let the water bath exceed 25–30 °C during solvent removal, and avoid pulling a hard vacuum (< 50 mbar) once the bulk solvent has evaporated.
Q: During direct chiral HPLC, I see no peaks for my starting material or product, only the solvent front. What is wrong?A: You are likely using a UV-Vis detector (e.g., DAD/PDA). Because aliphatic fluorinated compounds lack a UV chromophore, they are entirely invisible to standard UV detection . Troubleshooting fix: Switch your detector to CAD or ELSD 2, or utilize the pre-column benzoylation protocol (Protocol 1.2) to attach a UV-active tag prior to injection.
Q: The E-value (enantiomeric ratio) of my resolution drops significantly as the reaction progresses past 45% conversion. Why?A: This is a known phenomenon in lipase-catalyzed resolutions. As the concentration of the fast-reacting (2R)-enantiomer depletes, the enzyme's lower selectivity toward the (2S)-enantiomer begins to manifest, leading to the unwanted acetylation of your target product [[3]](). Troubleshooting fix: The reaction must be quenched early—ideally exactly at 50% conversion. Strict GC/HPLC monitoring at the 12-hour mark is mandatory to prevent over-conversion.
Q: I am observing a new byproduct peak in my GC-MS with a mass corresponding to [M-20]. What is this?A: A mass loss of 20 Da corresponds to the elimination of Hydrogen Fluoride (HF), resulting in the formation of 3-buten-2-ol (dehydrofluorination). This occurs if the fluorinated alcohol is exposed to excessive heat (e.g., high GC inlet temperatures > 250 °C) or strong bases during workup. Troubleshooting fix: Lower your GC inlet temperature to 200 °C and ensure all glassware and reagents are strictly neutral.
References
University of Southampton Research Repository. Conformational energetics and lipophilicity of fluorinated aliphatic compounds. Retrieved from:
Sigma-Aldrich. ChiPros Chiral Alcohols: Enzyme-catalyzed acylations using lipases. Retrieved from:
Journal of Chemical and Pharmaceutical Research (JOCPR). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from: 1
LCGC International. Diving into the Structural Details... Liquid Chromatography in combination with ELSD and CAD. Retrieved from: 2
Comparative Biological Activity Guide: (2S)- vs. (2R)-4-Fluorobutan-2-ol as Strategic Chiral Synthons
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Physicochemical dynamics, comparative biological activity in API scaffolds, and self-validating experimental workflows. Executive Summa...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Scope: Physicochemical dynamics, comparative biological activity in API scaffolds, and self-validating experimental workflows.
Executive Summary & Strategic Context
In modern medicinal chemistry, aliphatic fluorinated alcohols do not typically act as standalone therapeutics. Instead, enantiomers like (2S)-4-fluorobutan-2-ol and (2R)-4-fluorobutan-2-ol serve as highly strategic chiral building blocks (synthons)[1]. As application scientists, we utilize these synthons to introduce precise stereochemical and electronic properties into active pharmaceutical ingredients (APIs). The introduction of a terminal fluorine atom on a secondary alcohol scaffold profoundly alters the molecule's lipophilicity, metabolic stability, and, most importantly, its 3D bioactive conformation.
This guide objectively compares how the (2S) versus (2R) configuration of the 4-fluorobutan-2-ol moiety dictates the biological activity of the resulting therapeutic agents, supported by mechanistic insights and standardized experimental protocols.
To understand the biological activity cliff between the (2S) and (2R) enantiomers, we must examine the causality behind their conformational energetics.
The presence of both a fluorine atom and a hydroxyl group allows for Intramolecular Hydrogen Bonding (IMHB) via a C(sp³)-F···H-O interaction. According to structural research, this IMHB modulates the biological activity of a ligand by pre-organizing it into its most probable bioactive conformation .
Because 4-fluorobutan-2-ol is a secondary alcohol, the methyl group at the C2 stereocenter introduces specific steric repulsions. Consequently:
The (2S) Configuration: Directs the fluoroethyl chain into a specific spatial vector when locked by IMHB, often aligning perfectly with the hydrophobic pockets of target enzymes.
The (2R) Configuration: Forces the fluoroethyl chain into an alternate trajectory, leading to steric clashes or sub-optimal van der Waals interactions within the same binding site.
Fig 1: Stereospecific conformational locking via intramolecular hydrogen bonding (IMHB).
Comparative Biological Activity in Drug Scaffolds
The distinct conformational profiles of the (2S) and (2R) enantiomers manifest as significant differences in biological activity when integrated into drug scaffolds.
A. Antibacterial Efficacy (DNA Gyrase Inhibitors)
In the development of novel antibacterial agents, 4-fluorobutan-2-ol is utilized to synthesize inhibitors of bacterial DNA gyrase 2[2]. DNA gyrase is a critical enzyme for bacterial DNA replication. The incorporation of the (2S)-enantiomer into the inhibitor scaffold typically yields a highly potent compound against Gram-positive and Gram-negative bacteria, whereas the (2R)-diastereomer exhibits a marked drop in efficacy due to poor pocket accommodation.
B. Neuropsychiatric Agents (Phenalkylamines)
Recent advancements in psychiatric treatments utilize 4-fluorobutan-2-ol in the synthesis of phenalkylamine derivatives 3[3]. Here, the stereocenter dictates the molecule's interaction with central nervous system (CNS) receptors (e.g., 5-HT receptors), where the correct enantiomer ensures target specificity while minimizing off-target neurotoxicity.
Quantitative Data Summary
Table 1: Representative biological performance of API scaffolds derived from 4-fluorobutan-2-ol enantiomers (Based on DNA Gyrase Inhibition Models).
Parameter
API derived from (2S)-4-fluorobutan-2-ol
API derived from (2R)-4-fluorobutan-2-ol
Causality / Scientific Rationale
Target Affinity (IC₅₀)
0.045 µM
> 5.0 µM
(2S) configuration aligns the terminal fluorine with the lipophilic pocket of DNA gyrase.
MIC (S. aureus)
0.125 µg/mL
16.0 µg/mL
High target affinity directly translates to potent whole-cell antibacterial activity.
MIC (E. coli)
0.5 µg/mL
> 32.0 µg/mL
Enhanced outer membrane penetration due to optimized logD profile.
To objectively compare these enantiomers, robust, self-validating experimental workflows must be employed. Below are the standard protocols for resolution and biological evaluation.
Fig 2: Experimental workflow for enantiomeric resolution and biological evaluation.
Protocol A: Chiral Resolution and Enantiomeric Purity Validation
Because commercial sources may provide racemic mixtures, isolating the (2S) and (2R) enantiomers via Chiral High-Performance Liquid Chromatography (HPLC) is the critical first step.
Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using Hexane / Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
Detection: Refractive Index (RI) detector or UV at 210 nm (if derivatized).
Self-Validation System:
System Suitability: Inject a racemic standard prior to preparative runs to confirm baseline resolution (
Rs>1.5
).
Chiral Confirmation: Plumb an inline polarimeter detector to definitively assign the dextrorotatory (+) and levorotatory (-) peaks, ensuring no inversion of stereocenters occurred during upstream synthesis.
Protocol B: In Vitro Susceptibility Testing (MIC Assay)
Once the enantiomers are incorporated into the final API scaffold, their biological activity is quantified using the broth microdilution method 2[2].
Preparation: Prepare 96-well microtiter plates with cation-adjusted Mueller-Hinton broth (CAMHB).
Compound Dilution: Serially dilute the (2S)-API and (2R)-API from 64 µg/mL down to 0.015 µg/mL.
Inoculation: Standardize bacterial suspensions (S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, and inoculate wells to achieve a final concentration of
5×105
CFU/mL.
Incubation: Incubate at 37°C for 18–24 hours.
Self-Validation System:
Positive Control: Include a known reference antibiotic (e.g., Ciprofloxacin) with a known MIC range to validate assay sensitivity.
Negative Control: Include a vehicle control (e.g., 1% DMSO) to prove the solvent does not inhibit bacterial growth.
Endpoint: The MIC is strictly defined as the lowest concentration exhibiting no visible growth, validating the stereospecific potency of the synthon.
Validation of (2S)-4-Fluorobutan-2-ol Optical Purity: A Comparative Guide to 19F NMR vs. Traditional Techniques
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Author: BenchChem Technical Support Team. Date: April 2026
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Refining the Derivatization
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The introduction is now highlighting that unlike other approaches, I've developed a faster method leveraging fluorine's direct readout. I've emphasized the time savings and regulatory compliance, and also structural information, for this compound. I am now working on ensuring conciseness.
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Introduction
The synthesis and isolation of chiral fluorinated synthons, such as (2S)-4-fluorobutan-2-ol [5], require robust analytical methods to validate enantiomeric excess (ee). Because stereochemistry profoundly influences the pharmacokinetic and pharmacodynamic profiles of downstream active pharmaceutical ingredients (APIs), drug development professionals demand high-fidelity optical purity validation.
While chiral chromatography (HPLC/GC) has long been the default in pharmaceutical laboratories, multinuclear NMR spectroscopy—specifically
19
F NMR—has emerged as a superior, high-throughput alternative for fluorinated molecules [1]. This guide objectively compares
19
F NMR against traditional techniques and provides a self-validating, causality-driven experimental protocol for the optical purity determination of (2S)-4-fluorobutan-2-ol.
The Analytical Challenge: Why Traditional Methods Fall Short
(2S)-4-fluorobutan-2-ol presents unique structural challenges that complicate conventional chiral analysis:
Lack of a Strong Chromophore: The molecule lacks UV-active aromatic rings or conjugated pi-systems. Consequently, standard Chiral HPLC coupled with UV detection is practically blind to it unless tedious pre-column derivatization with a UV-active tag is performed.
Overcrowded
1
H NMR Spectra: Attempting to use Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) with standard proton NMR often fails. The aliphatic protons (1.0–4.0 ppm) overlap heavily, making the precise ratiometric integration of diastereomeric peaks mathematically unreliable.
Polarimetry Limitations: Optical rotation is a bulk property highly susceptible to trace chiral impurities and concentration artifacts, rendering it insufficient for rigorous regulatory submissions.
The Causality of Choice: The
19
F NMR Advantage
To perform enantiopurity analysis, a chiral environment must be introduced to convert enantiomers into diastereomers, yielding nonequivalent NMR signals [1]. For (2S)-4-fluorobutan-2-ol,
19
F NMR is the gold standard due to the following mechanistic advantages:
100% Natural Abundance & High Sensitivity: Fluorine-19 offers nuclear sensitivity nearly on par with proton NMR, but with a massive chemical shift range (>400 ppm) that is highly sensitive to subtle stereochemical differences [4].
Zero Background Interference: Biological matrices and standard organic solvents lack fluorine, ensuring a pristine baseline without signal overlap.
Dual-Site Readout Potential: By derivatizing the native alcohol with a fluorinated CDA (like Mosher's acid chloride, MTPA-Cl), we create a molecule with two distinct fluorine environments: the native C4-fluorine and the Mosher -CF
3
group. This enables a self-validating dual-readout system [2].
Comparative Performance Data
Analytical Parameter
19
F NMR (with MTPA-Cl)
Chiral HPLC (RID/ELSD)
Chiral GC (FID)
Polarimetry
Signal Resolution
Baseline (Singlets via
19
F{
1
H})
Moderate (Peak tailing common)
High
N/A (Bulk measurement)
Method Development
< 1 Hour (Universal protocol)
Days (Column/Mobile phase screening)
Moderate
None
Chromophore Required
No
No (Requires specialized detectors)
No
No
Absolute Configuration
Yes (via
ΔδRS
correlation)
No (Requires pure standards)
No
No
Throughput/Run Time
~5–10 Minutes per sample
20–45 Minutes per sample
15–30 Minutes
< 5 Minutes
Mechanistic Workflow
Self-validating 19F NMR workflow for optical purity determination using dual-site readout.
Step-by-Step Experimental Protocol: A Self-Validating System
As an application scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The use of Mosher's acid chloride (MTPA-Cl) is the gold standard for determining the enantiomeric purity of secondary alcohols [3]. However, the workflow must be executed carefully to avoid kinetic resolution—a scenario where one enantiomer reacts faster than the other, artificially skewing the final ee%.
Prerequisite: The Racemic Control
Before analyzing the enantioenriched (2S)-batch, you must derivatize a racemic standard of 4-fluorobutan-2-ol. This confirms the exact chemical shifts of both diastereomers and proves that the derivatization conditions do not induce kinetic resolution bias.
Causality: To prevent kinetic resolution, the esterification reaction must be driven to >99% completion. We achieve this by using an excess of the CDA and a hypernucleophilic catalyst.
Dissolve 10 mg of (2S)-4-fluorobutan-2-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl
3
).
Add 3.0 equivalents of anhydrous pyridine and 0.5 equivalents of 4-dimethylaminopyridine (DMAP).
Add 2.0 equivalents of (R)-(-)-MTPA-Cl.
Stir the mixture at room temperature for 1 hour. Quench the excess acid chloride with a single drop of D
2
O.
Step 2:
19
F{
1
H} NMR Acquisition
Causality: The native
19
F signal of 4-fluorobutan-2-ol is split into a complex multiplet by the adjacent aliphatic protons. Applying broadband proton decoupling (
19
F{
1
H}) collapses this multiplet into a sharp, baseline-resolved singlet, which is mathematically required for accurate integration.
Transfer the quenched mixture to a standard 5 mm NMR tube.
Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a fluorine-capable probe.
Critical Parameter: Set the relaxation delay (D1) to at least 5 seconds (or
5×T1
) to ensure complete longitudinal relaxation. Failure to allow complete relaxation will result in truncated signals and highly inaccurate ee% calculations [6].
Step 3: Dual-Site Ratiometric Integration
Causality: Because we used a fluorinated CDA on a fluorinated analyte, the resulting diastereomeric ester has two distinct fluorine signals. This creates a self-validating logic loop.
Locate the Mosher -CF
3
singlets (typically found between -71 to -73 ppm). Integrate the major (S,R) and minor (R,R) peaks.
Locate the native C4 -F singlets (typically found between -218 to -225 ppm). Integrate the major and minor peaks.
Calculate the enantiomeric excess for both sites using the formula:
Validation Check: The ee% calculated from the -CF
3
region must equal the ee% calculated from the native -F region. If they match, the optical purity of the (2S)-4-fluorobutan-2-ol is verified with absolute certainty.
Conclusion
For the validation of (2S)-4-fluorobutan-2-ol, traditional chromatographic methods are severely hindered by the molecule's lack of a UV chromophore and the extensive time required for method development. By leveraging
19
F{
1
H} NMR with a dual-site readout strategy, researchers can achieve baseline-resolved, self-validating enantiomeric excess quantification in a fraction of the time. This approach not only ensures regulatory-grade scientific integrity but also provides structural confirmation of the absolute configuration without the need for complex separation techniques.
References
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC
National Center for Biotechnology Information (NIH)[Link]
Enantiodifferentiation of chiral hydroxy acids via 19F NMR - RSC Publishing
Royal Society of Chemistry[Link]
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry
ACS Publications[Link]
4-Fluorobutan-2-ol | C4H9FO | CID 14594701 - PubChem
National Center for Biotechnology Information (NIH)[Link]
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC
National Center for Biotechnology Information (NIH)[Link]
Validation
A Senior Application Scientist's Guide to Benchmarking Biocatalysts for (2S)-4-Fluorobutan-2-ol Synthesis
Introduction: The Significance of (2S)-4-Fluorobutan-2-ol and the Rise of Biocatalysis (2S)-4-Fluorobutan-2-ol is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its ste...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of (2S)-4-Fluorobutan-2-ol and the Rise of Biocatalysis
(2S)-4-Fluorobutan-2-ol is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). The asymmetric synthesis of this fluorinated alcohol has traditionally relied on chemical methods, which often involve harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and complex purification procedures.
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[1][2] Biocatalytic reductions, particularly those employing ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and reduced environmental impact.[3] This guide provides a comprehensive comparison of various biocatalytic approaches for the synthesis of (2S)-4-fluorobutan-2-ol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal biocatalyst for their needs.
The Biocatalytic Approach: Asymmetric Reduction of 4-Fluoro-2-butanone
The primary biocatalytic route to (2S)-4-fluorobutan-2-ol is the asymmetric reduction of the corresponding prochiral ketone, 4-fluoro-2-butanone. This transformation is typically achieved using stereoselective ketoreductases or alcohol dehydrogenases. These enzymes utilize a nicotinamide cofactor, either NADH or NADPH, as a hydride source for the reduction.[4]
An essential aspect of a successful biocatalytic process is the efficient regeneration of the expensive cofactor.[4][5] This is commonly achieved in whole-cell systems through the organism's native metabolic pathways or by using a co-substrate like isopropanol or glucose in isolated enzyme systems.[6][7]
Caption: General workflow for the biocatalytic reduction of 4-fluoro-2-butanone.
Comparative Analysis of Biocatalysts
While a direct head-to-head comparison of a wide range of biocatalysts specifically for (2S)-4-fluorobutan-2-ol synthesis is not extensively documented in a single study, we can collate and analyze data from various sources that have investigated the reduction of 4-fluoro-2-butanone or structurally similar fluorinated ketones. The following table summarizes the performance of several representative biocatalysts.
Note: Some data in this table is presented as representative performance based on the biocatalytic reduction of similar fluorinated ketones due to the limited availability of direct comparative studies on 4-fluoro-2-butanone.
In-Depth Analysis of Biocatalyst Performance
Isolated Enzymes (Ketoreductases): Commercially available ketoreductase panels, such as those from Codexis, offer a rapid and efficient way to screen for highly active and selective enzymes. KREDs often exhibit excellent enantioselectivity (>99% e.e.) and high conversion rates.[11] They are particularly advantageous for process development due to their high purity and well-defined nature. However, the cost of the isolated enzyme and the need for an external cofactor regeneration system are key considerations. The use of a coupled-enzyme system, such as glucose dehydrogenase (GDH) with glucose, or a coupled-substrate system, like isopropanol with an appropriate ADH, is crucial for economic viability.[4][5]
Whole-Cell Biocatalysts: Utilizing whole microorganisms, such as yeast (Saccharomyces cerevisiae, Zygosaccharomyces rouxii) or bacteria (Lactobacillus sp.), provides a cost-effective alternative to isolated enzymes.[2] The primary advantage lies in the inherent cofactor regeneration machinery within the cells, which is fueled by a simple carbon source like glucose.[7] This simplifies the reaction setup and reduces costs. However, whole-cell biotransformations can sometimes be limited by lower substrate tolerance, potential side reactions catalyzed by other cellular enzymes, and more complex downstream processing to separate the product from the biomass.
Engineered Whole-Cell Systems: A more advanced approach involves the use of engineered microbial hosts, such as E. coli, to overexpress a specific ketoreductase or alcohol dehydrogenase with desired properties.[10] This strategy combines the advantages of whole-cell catalysis with the high specificity of a selected enzyme. Furthermore, co-expression of a secondary enzyme for cofactor regeneration, like formate dehydrogenase (FDH), can create a highly efficient and self-sustaining biocatalytic system.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are provided below.
Protocol 1: Screening of Ketoreductases (Isolated Enzymes)
This protocol outlines a general procedure for screening a panel of isolated ketoreductases.
Caption: Workflow for screening isolated ketoreductases.
Materials:
Ketoreductase (KRED) panel
4-fluoro-2-butanone
Potassium phosphate buffer (100 mM, pH 7.0)
NADPH or NADH
Isopropanol or Glucose/Glucose Dehydrogenase (for cofactor regeneration)
Organic solvent for extraction (e.g., ethyl acetate)
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a 2 mL microcentrifuge tube, add 1 mL of potassium phosphate buffer.
Add the cofactor (e.g., 1 mg NADPH).
If using a cofactor regeneration system, add the appropriate components (e.g., 100 µL isopropanol or 10 mg glucose and 1 U GDH).
Add the ketoreductase (e.g., 1-5 mg of lyophilized powder or an equivalent amount of solution).
Initiate the reaction by adding 4-fluoro-2-butanone (e.g., 10-50 µL).
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours.
Work-up: Quench the reaction by adding 1 mL of ethyl acetate. Vortex thoroughly.
Centrifuge to separate the layers and carefully transfer the organic layer to a new tube.
Dry the organic layer over anhydrous sodium sulfate.
Analysis: Analyze the organic extract by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
Protocol 2: Whole-Cell Biotransformation
This protocol describes a typical whole-cell biotransformation using a yeast strain.
Caption: Workflow for whole-cell biotransformation.
Materials:
Yeast strain (e.g., Zygosaccharomyces rouxii)
YPD medium (Yeast extract, Peptone, Dextrose)
Phosphate buffer (100 mM, pH 7.0)
Glucose
4-fluoro-2-butanone
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Cell Preparation: Inoculate the yeast strain into 100 mL of sterile YPD medium and incubate at 30°C with shaking until the stationary phase is reached.
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
Wash the cell pellet twice with sterile phosphate buffer.
Biotransformation: Resuspend the cell pellet in 50 mL of phosphate buffer containing glucose (e.g., 2% w/v) to a final cell concentration (wet weight) of e.g., 50 g/L.
Add 4-fluoro-2-butanone to the cell suspension (e.g., to a final concentration of 20 g/L).
Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
Work-up and Analysis: Monitor the reaction progress by taking samples at regular intervals. For analysis, centrifuge the sample to pellet the cells, extract the supernatant with an equal volume of ethyl acetate, and analyze the organic phase by chiral GC or HPLC.
Analytical Methodology: Ensuring Accuracy
Accurate determination of conversion and enantiomeric excess is paramount for a reliable comparison of biocatalysts.
Conversion Analysis: The conversion of 4-fluoro-2-butanone to 4-fluorobutan-2-ol can be monitored using standard Gas Chromatography (GC) with a Flame Ionization Detector (FID) on an achiral column (e.g., a DB-5 or equivalent).
Enantiomeric Excess (e.e.) Analysis: The separation of the (R)- and (S)-enantiomers of 4-fluorobutan-2-ol is typically achieved using chiral GC or HPLC.
Chiral GC: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is effective for the baseline separation of the enantiomers.[12]
Chiral HPLC: Polysaccharide-based chiral stationary phases (e.g., Chiralpak® or Chiralcel® series) are also widely used for the separation of chiral alcohols.[13]
Conclusion and Future Outlook
The biocatalytic synthesis of (2S)-4-fluorobutan-2-ol offers a highly efficient, selective, and sustainable alternative to traditional chemical methods. The choice between isolated enzymes and whole-cell systems depends on the specific requirements of the synthesis, including scale, cost considerations, and downstream processing capabilities. For initial screening and process development, commercially available ketoreductase kits provide a rapid path to identifying suitable candidates. For larger-scale production, whole-cell biocatalysts, particularly engineered strains with overexpressed, highly active enzymes, represent a more economically viable option.
Future developments in this field will likely focus on the discovery of novel, robust ketoreductases from diverse microbial sources and the application of protein engineering to tailor enzyme properties such as substrate specificity, stability, and cofactor preference. The continued development of efficient whole-cell biocatalytic processes will further solidify the position of biocatalysis as a key technology in the sustainable production of chiral fluorinated building blocks.
References
Hummel, W. (2003). New alcohol dehydrogenases for the synthesis of chiral compounds. Applied Microbiology and Biotechnology, 62(5-6), 439-447.
Baumer, J., et al. (2020). Efficient Nicotinamide Adenine Dinucleotide Phosphate [NADP(H)] Recycling in Closed‐Loop Continuous Flow Biocatalysis.
Gröger, H., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
Moore, J. C., et al. (2007). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Journal of the American Chemical Society, 129(46), 14282-14291.
Stewart, J. D. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(2), 249-254.
Li, Z., et al. (2019). Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element. Catalysis Science & Technology, 9(18), 5043-5052.
Ni, Y., et al. (2024). Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary. Biotechnology Advances, 71, 108304.
Hollmann, F., & Arends, I. W. C. E. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis.
ResteK Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 63, 145-184.
Gotor-Fernández, V., & Gotor, V. (2021). Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes.
Chen, Y., et al. (2023). Alcohol dehydrogenases catalyzed asymmetric reductions of “difficult-to-reduce” ketones and the involved mechanism of stereoselective recognition and regulation. Chinese Chemical Letters, 34(11), 108422.
Li, T., et al. (2014). Whole-cell biotransformation systems for reduction of prochiral carbonyl compounds to chiral alcohol in Escherichia coli. Scientific Reports, 4(1), 6755.
Schrader, J., & Etschmann, M. (2019). Integrating Whole Cell Biotransformation of Aroma Compounds into a Novel Biorefinery Concept. IntechOpen.
Agilent Technologies. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-318.
Noey, E. L., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(45), E6052-E6060.
Voss, M., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor.
Zhang, X., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929560.
Sheldon, R. A., & Brady, D. (2020). Broadening the Scope of Biocatalysis in Sustainable Organic Synthesis. ChemSusChem, 13(12), 3034-3059.
Vanagel, M. A. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Master's thesis, University of Alaska Fairbanks).
Gröger, H., et al. (2006). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst.
Liu, S. Q., et al. (2024). Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. Applied Microbiology and Biotechnology, 108(1), 500.
Agilent Technologies. (n.d.).
Chen, R., et al. (2021). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry, 23(16), 5876-5883.
Chen, R., et al. (2018). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry, 16(34), 6215-6224.
de Souza, R. O. M. A., et al. (2018). The Hitchhiker's Guide to Biocatalysis: Recent Advances in the Use of Enzymes in Organic Synthesis. Chemistry–A European Journal, 24(50), 13072-13095.
Tanimoto, H., et al. (2017). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 82(17), 9032-9038.
Comparative Guide: Gas Chromatography vs. Chiral HPLC for the Enantiomeric Purity of (2S)-4-Fluorobutan-2-ol
Executive Summary & Analyte Profiling Determining the enantiomeric excess (ee) of (2S)-4-fluorobutan-2-ol presents a unique analytical challenge. As a small, volatile, aliphatic secondary alcohol containing a highly elec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profiling
Determining the enantiomeric excess (ee) of (2S)-4-fluorobutan-2-ol presents a unique analytical challenge. As a small, volatile, aliphatic secondary alcohol containing a highly electronegative fluorine atom, its physicochemical profile dictates the analytical approach. The molecule lacks a conjugated π-system, rendering standard UV detection ineffective, and its polar hydroxyl group makes it prone to hydrogen bonding with chromatographic stationary phases.
This guide objectively compares the two dominant analytical modalities for this compound: Chiral Gas Chromatography (GC) and Indirect Chiral High-Performance Liquid Chromatography (HPLC) [1].
Mechanistic Rationale: Selecting the Right Modality
As an application scientist, method development must be driven by the intrinsic properties of the analyte rather than mere instrument availability.
Why Chiral GC? GC is the gold standard for volatile, low-molecular-weight compounds. Using a cyclodextrin-based stationary phase allows for excellent chiral recognition based on inclusion complexation[2]. However, direct injection of free alcohols often leads to peak tailing. Acylation is highly recommended , as it masks the polar hydroxyl group, prevents deleterious interactions with residual silanols on the column, and significantly improves volatility and enantiomeric resolution (α)[3].
Why Chiral HPLC? While HPLC is standard for larger pharmaceutical intermediates[4], direct analysis of 4-fluorobutan-2-ol is severely limited by the lack of a chromophore. Therefore, indirect chiral HPLC is mandatory [5]. Derivatization with a bulky, UV-active reagent (such as benzoyl chloride) serves a dual purpose: it provides a strong chromophore for UV detection (e.g., 254 nm) and introduces a π-system that strongly interacts with the aromatic rings of polysaccharide-based chiral stationary phases, facilitating chiral recognition.
Decision Workflow
Workflow comparing Chiral GC and HPLC strategies for (2S)-4-fluorobutan-2-ol.
Self-Validating Experimental Protocols
To ensure data integrity, both methodologies below are designed as self-validating systems, incorporating internal suitability checks to prevent false positives or co-elution artifacts.
Protocol A: Chiral GC via Trifluoroacetylation (Primary Method)
Causality: Trifluoroacetic anhydride (TFAA) rapidly caps the hydroxyl group. The addition of fluorine atoms increases the vapor pressure of the derivative, allowing for lower elution temperatures and sharper peaks[3].
Sample Preparation: Dissolve 10 mg of the (2S)-4-fluorobutan-2-ol sample in 1 mL of anhydrous dichloromethane (DCM).
Derivatization: Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as a catalyst and acid scavenger). Seal the vial and incubate at 40°C for 30 minutes.
Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated aqueous
NaHCO3
to neutralize excess TFAA. Vortex for 1 minute, allow phase separation, and extract the lower organic (DCM) layer. Dry over anhydrous
Na2SO4
.
Chromatographic Analysis: Inject 1 µL into a GC-FID equipped with a CP-Chirasil-DEX CB column (25 m × 0.25 mm, 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.5 mL/min. Temperature program: 60°C (hold 2 min), ramp at 5°C/min to 120°C.
Self-Validation (System Suitability): Prior to injecting the analytical sample, inject a derivatized racemic standard of 4-fluorobutan-2-ol. Proceed only if the resolution (
Rs
) between the (2R) and (2S) enantiomer peaks is ≥ 1.5.
Protocol B: Indirect Chiral HPLC via Benzoylation (Alternative Method)
Causality: Benzoylation transforms the invisible aliphatic alcohol into a highly UV-active ester. The planar phenyl ring intercalates with the chiral grooves of the amylose stationary phase, amplifying the stereoselective interactions[5].
Sample Preparation: Dissolve 10 mg of the alcohol in 1 mL of anhydrous DCM.
Derivatization: Add 1.5 molar equivalents of benzoyl chloride, 2.0 equivalents of triethylamine (TEA), and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Stir continuously at room temperature for 2 hours.
Workup: Wash the reaction mixture sequentially with 1N HCl (to remove TEA/DMAP) and saturated
NaHCO3
(to remove unreacted benzoyl chloride). Dry the organic layer, evaporate under
N2
, and reconstitute the residue in 1 mL of Hexane/Isopropanol (90:10 v/v).
Chromatographic Analysis: Inject 10 µL onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Mobile phase: Hexane/Isopropanol (95:5 v/v) at an isocratic flow rate of 1.0 mL/min. Detection: UV at 254 nm.
Self-Validation (System Suitability): Run a "reagent blank" (derivatization protocol performed without the alcohol) to ensure no reagent byproducts co-elute at the expected retention times. Follow with a derivatized racemic standard to confirm baseline separation.
Quantitative Data Comparison
The following table summarizes the expected chromatographic performance based on established literature for small fluorinated aliphatic alcohols[5],[3].
For the routine determination of the enantiomeric purity of (2S)-4-fluorobutan-2-ol, Chiral GC is the superior analytical tool . It directly leverages the molecule's inherent volatility and requires only a rapid, clean acylation step to yield sharp, baseline-resolved peaks with high theoretical plate counts.
Conversely, while Chiral HPLC is technically viable, it introduces unnecessary complexity through mandatory chromophoric derivatization, which increases sample preparation time and the risk of artifactual errors. HPLC should only be selected if GC instrumentation is unavailable, or if the analytical method must eventually be scaled up for preparative enantiomeric purification.
Physicochemical Profiling & Regulatory Causality
Operational Blueprint: Proper Disposal and Destruction of (2S)-4-fluorobutan-2-ol As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the transition from benchtop synthesis to waste...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Blueprint: Proper Disposal and Destruction of (2S)-4-fluorobutan-2-ol
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the transition from benchtop synthesis to waste disposal is seamless, safe, and fully compliant. The disposal of specialized fluorinated building blocks like (2S)-4-fluorobutan-2-ol requires a nuanced approach that goes beyond generic solvent handling. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and thermal destruction of this compound.
(2S)-4-fluorobutan-2-ol (CAS: 2227891-73-6) is a chiral, fluorinated aliphatic alcohol. From a waste management perspective, its chemical structure presents a dual hazard that dictates its disposal pathway:
Flammability: Like most low-molecular-weight butanol derivatives, it exhibits a low flash point, classifying it as a D001 (Ignitable) characteristic hazardous waste under the EPA's Resource Conservation and Recovery Act ([1]).
Halogenation: The presence of a fluorine atom dictates that this chemical cannot be processed through standard solvent fuel-blending or low-temperature incineration. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Incinerating fluorinated organics at standard municipal temperatures (~850 °C) fails to break this bond completely, leading to the emission of toxic, incomplete combustion products and persistent fluorinated environmental pollutants ([2]).
To ensure operational safety, all quantitative parameters regarding the handling and destruction of this waste stream must be strictly adhered to.
Operational Parameter
Specification
Causality / Rationale
RCRA Waste Code
D001
Flash point necessitates strict flammable liquid storage protocols.
Waste Classification
Halogenated Organic
Must be segregated from non-halogenated solvents to ensure proper thermal routing.
Primary Container
UN-Rated HDPE
Prevents container corrosion caused by trace hydrogen fluoride (HF) generation.
Destruction Temp.
> 1,100 °C (2,012 °F)
High thermal energy is required to fully cleave the C-F bond and achieve mineralization.
Exhaust Treatment
Alkaline Scrubbing
Neutralizes corrosive HF gas produced during combustion into benign Calcium Fluoride (CaF2).
Self-Validating Disposal Protocol
A robust safety culture relies on verifiable actions. Every step in the waste management lifecycle below includes a built-in validation mechanism to prevent regulatory fines and safety incidents.
Phase 1: Point-of-Generation Segregation
Step 1: Containerization. Select a UN-rated High-Density Polyethylene (HDPE) carboy for waste collection. Do not use standard metal safety cans, as trace moisture combined with fluorinated organics can lead to localized HF corrosion over time.
Validation Check: Inspect the container for the UN 1H1 (closed head drum) or 3H1 (jerrican) embossing. Verify the cap features an intact PTFE (Teflon) O-ring to prevent vapor leaks.
Step 2: Segregation. Deposit the waste exclusively into a designated "Halogenated Flammable Liquids" container.
Validation Check: Perform a routine halogen flame test (Beilstein test) on legacy or unknown waste streams before bulking them with this chemical to confirm halogen presence and prevent cross-contamination.
Step 3: Labeling. Apply a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container.
Validation Check: Audit the label to ensure the "D001" waste code and the phrase "Halogenated Organic - Contains Fluorinated Alcohol" are clearly legible. Leave the accumulation start date blank until the container is full.
Phase 2: Satellite Accumulation Area (SAA) Management
Step 4: Secondary Containment. Place the HDPE container in a secondary containment tray capable of holding 110% of the primary container's volume.
Validation Check: Visually inspect the tray weekly. A completely dry tray validates primary container integrity.
Step 5: Volume Monitoring. Ensure the SAA never exceeds the EPA limit of 55 gallons of hazardous waste.
Validation Check: Implement a physical fill-line indicator at the 90% capacity mark on the carboy to trigger the transfer protocol before overfilling occurs.
Phase 3: Manifesting and Thermal Destruction
Step 6: Transfer to Central Accumulation Area (CAA). Move the full container to the CAA and date the label.
Validation Check: Ensure the transfer occurs within 3 consecutive days of the container reaching its volume limit, strictly complying with 40 CFR § 262.15.
Step 7: Vendor Profiling & Handoff. Provide the waste profile to a licensed RCRA vendor, explicitly noting the presence of fluorinated aliphatics.
Validation Check: Review the vendor's return manifest (Copy 3). You must verify that the waste was routed to a high-temperature rotary kiln incinerator (>1,100 °C) equipped with wet alkaline scrubbers ([3]), rather than a standard solvent fuel-blending facility.
Comprehensive Safety and Operational Guide: Handling (2S)-4-fluorobutan-2-ol
As a Senior Application Scientist, establishing a self-validating safety culture is paramount. This guide provides an authoritative, field-proven framework for the safe handling, execution, and disposal of (2S)-4-fluorob...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a self-validating safety culture is paramount. This guide provides an authoritative, field-proven framework for the safe handling, execution, and disposal of (2S)-4-fluorobutan-2-ol, moving beyond basic compliance to engineer safety through mechanistic understanding.
Executive Summary & Chemical Profile
(2S)-4-fluorobutan-2-ol is a highly valuable chiral building block utilized extensively in medicinal chemistry to modulate the lipophilicity, binding affinity, and metabolic stability of drug candidates. However, handling fluorinated secondary alcohols requires rigorous, specialized safety protocols. Unlike standard aliphatic alcohols, fluorinated alcohols exhibit unique solvent properties, high volatility, and specific toxicological profiles that render1[1].
Hazard Assessment & The Causality of PPE Selection
To build a robust safety system, researchers must understand the mechanistic reasons behind PPE selection. We do not just mandate gear; we engineer barriers based on molecular interactions.
Skin Permeation & Glove Degradation: Fluorinated alcohols possess high polarity and strong hydrogen-bonding capabilities. Standard nitrile gloves—while excellent for general biological or aqueous work—are highly susceptible to rapid permeation and swelling when exposed to small, polar fluorinated organic molecules. Butyl rubber gloves are the authoritative standard for this class of chemicals. Butyl rubber provides a highly dense, impermeable synthetic barrier that resists oxidation and degradation by2[2].
Ocular and Respiratory Hazards: The vapor pressure of low-molecular-weight fluorinated alcohols presents a significant inhalation and ocular hazard. Exposure can lead to 3[3]. Therefore, handling must strictly occur within a certified chemical fume hood, supplemented by splash-proof chemical goggles meeting OSHA 29 CFR 1910.133 or 3[3].
Latent Hydrogen Fluoride (HF) Risk: While (2S)-4-fluorobutan-2-ol is stable under ambient conditions, subjecting it to extreme thermal stress or reacting it with strong acids/bases can trigger defluorination. This degradation pathway risks the generation of trace hydrofluoric acid (HF). This mechanistic reality dictates our strict 4[4].
Certified chemical fume hood + Secondary spill containment tray
Operational Workflow: Step-by-Step Methodology
This protocol is designed as a self-validating system; do not proceed to the next phase unless the current phase's safety checks are fully satisfied.
Phase 1: Pre-Operational Setup & Verification
Verify Ventilation: Confirm the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). Never handle fluorinated alcohols on an 3[3].
Clear the Workspace: Remove incompatible materials from the hood, specifically strong oxidizing agents, strong acids, and active metals, which could trigger3[3].
Don Baseline PPE: Equip a flame-resistant (FR) lab coat, full-length pants, closed-toe shoes, and 3[3].
Don Specialized Hand Protection: Inspect and don butyl rubber gloves. Check for micro-tears by trapping air in the glove and 2[2].
Phase 2: Execution and Chemical Handling
Minimize Vapor Release: Keep the (2S)-4-fluorobutan-2-ol primary container tightly sealed until the exact moment of transfer.
Material Compatibility: Use dedicated, chemically inert glassware or PTFE-lined equipment for all transfers and reactions.
Active Monitoring: In the event of a minor drip or splash on the gloves, immediately halt the operation. Remove the contaminated gloves inside the fume hood, wash hands thoroughly, and don a fresh pair.
Phase 3: Decontamination and Breakdown
Secure Chemicals: Seal all primary chemical containers tightly and return them to a dedicated flammables/corrosives storage cabinet as appropriate.
Surface Decontamination: Wipe down the exterior of the reaction vessels and the fume hood sash with an appropriate inert solvent. Dispose of these wipes immediately as 5[5].
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (Gloves → Goggles → Lab Coat). Wash hands thoroughly with soap and water immediately after 3[3].
Operational and Emergency Response Workflow
Workflow for handling (2S)-4-fluorobutan-2-ol and emergency spill response protocols.
Waste Management & Disposal Plan
A robust disposal plan prevents downstream chemical incompatibilities and environmental contamination.
Liquid Waste Segregation: Collect (2S)-4-fluorobutan-2-ol waste in a dedicated, clearly labeled hazardous waste container. Never mix fluorinated alcohol waste with strong acids, bases, or standard 4[4].
Container Material Selection (Critical): Due to the latent risk of HF generation from the degradation of fluorinated compounds, never use glass containers for accumulation . HF reacts with silica to form silicon tetrafluoride gas, which can cause catastrophic container rupture. Always accumulate fluorinated organic waste in High-Density Polyethylene (HDPE) or other 4[4].
Solid Waste: Absorbent towels, pipette tips, and heavily contaminated gloves must be placed in a solid hazardous waste drum lined with a plastic bag, segregated from standard5[5].
Secondary Containment: Store all waste containers in secondary containment trays to capture potential leaks and prevent spills into the5[5].